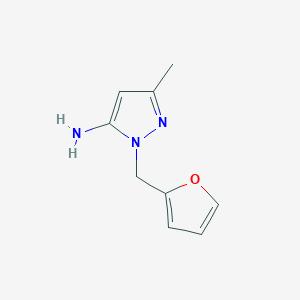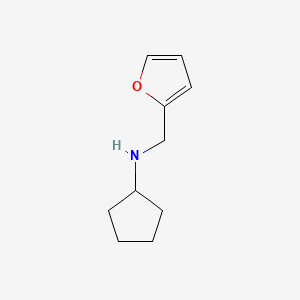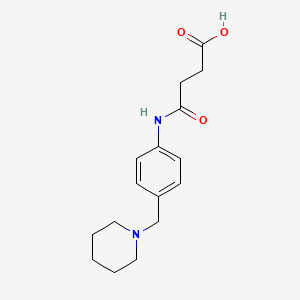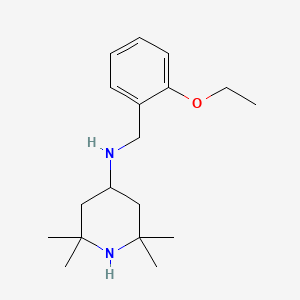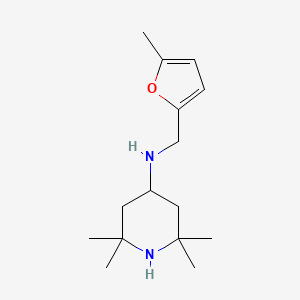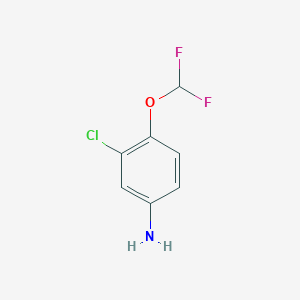
3-Chloro-4-(difluoromethoxy)aniline
Overview
Description
3-Chloro-4-(difluoromethoxy)aniline (3-Cl-4-DFMA) is a chemical compound that has recently gained attention due to its potential applications in scientific research. It has been used in a variety of lab experiments, ranging from protein binding studies to the synthesis of new compounds. In
Scientific Research Applications
Synthesis and Structural Properties
The synthesis and structural properties of novel substituted compounds, such as those derived from reactions involving chloral and substituted anilines, showcase the versatility of chloro- and difluoromethoxy-substituted anilines in creating a range of chemical entities. For instance, the reaction of chloral with substituted anilines leading to the formation of respective trichloroethylidene anilines and subsequent products emphasizes the role of such chemical structures in synthesizing novel compounds with potential applications in pharmaceuticals and materials science (Issac & Tierney, 1996).
Environmental Impact and Degradation
The study on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) discusses the environmental impact, formation mechanisms, and degradation pathways of organochlorine compounds, highlighting the importance of understanding the environmental fate of chloro- and difluoromethoxy-substituted compounds. The insights into the chlorination patterns of precursors and their role in the environmental persistence and toxicity of such compounds stress the need for research on their degradation and minimization (Altarawneh et al., 2009).
Phase Behavior and Applications
Research on ionic liquids and their phase behavior with various solutes, including aliphatic and aromatic compounds, offers insights into the solvent properties and potential applications of chloro- and difluoromethoxy-substituted anilines in separation processes, extraction, and as components in novel solvent systems. The ability of such structures to interact with different solutes and influence solubility and phase behavior underscores their utility in designing environmentally friendly solvents and process aids (Visak et al., 2014).
Genotoxic Activities and Mechanisms
Investigations into the genotoxic activities of aniline and its metabolites provide a foundation for understanding the potential health risks associated with exposure to chloro- and difluoromethoxy-substituted anilines. The review of aniline's carcinogenic activity and its metabolites' effects on genetic material highlights the need for thorough toxicological evaluation of such compounds to ensure their safe use and manage their environmental impact (Bomhard & Herbold, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets (potentially proteins or enzymes) to induce changes in their function or structure.
Result of Action
Given its use in proteomics research , it may influence protein structures or functions, but specific effects would depend on the particular proteins or enzymes it interacts with.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(difluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This binding interaction can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses can also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve the formation of reactive intermediates, which can further influence cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as the compound’s activity may vary depending on its subcellular environment.
properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIIRUYYUOYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366431 | |
| Record name | 3-chloro-4-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39211-55-7 | |
| Record name | 3-chloro-4-(difluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
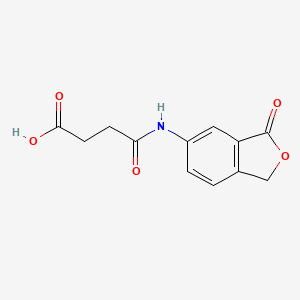
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
